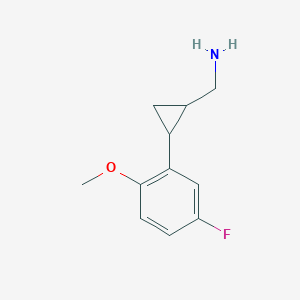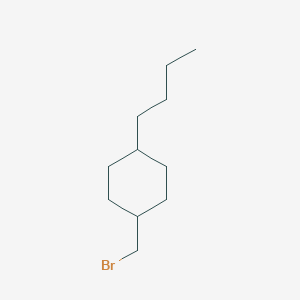
1-(Bromomethyl)-4-butylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4-butylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group at the first position and a butyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-butylcyclohexane can be synthesized through a multi-step process involving the bromination of 4-butylcyclohexanone followed by reduction and subsequent bromomethylation. The bromination step typically involves the use of bromine in the presence of a catalyst such as iron(III) bromide. The reduction can be achieved using lithium aluminum hydride (LiAlH4), and the final bromomethylation step involves the reaction with formaldehyde and hydrobromic acid (HBr).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-4-butylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions yield the corresponding methyl derivative.
Applications De Recherche Scientifique
1-(Bromomethyl)-4-butylcyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-butylcyclohexane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for diverse chemical transformations. The molecular targets and pathways depend on the specific reactions and applications, such as the formation of carbon-carbon or carbon-heteroatom bonds in organic synthesis.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-4-butylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of a butyl group.
1-(Bromomethyl)-4-ethylcyclohexane: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness: 1-(Bromomethyl)-4-butylcyclohexane is unique due to the presence of both a bromomethyl and a butyl group, which imparts specific reactivity and properties. The combination of these substituents allows for versatile applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
71458-13-4 |
|---|---|
Formule moléculaire |
C11H21Br |
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-butylcyclohexane |
InChI |
InChI=1S/C11H21Br/c1-2-3-4-10-5-7-11(9-12)8-6-10/h10-11H,2-9H2,1H3 |
Clé InChI |
MVMZKLKIUWBNCA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butyl (1R,6S,7S)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B15310047.png)
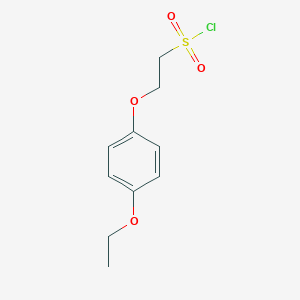
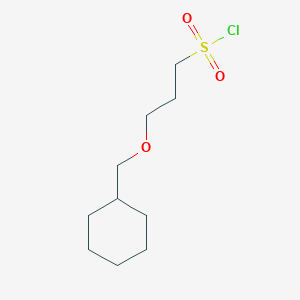
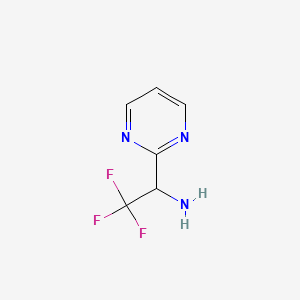
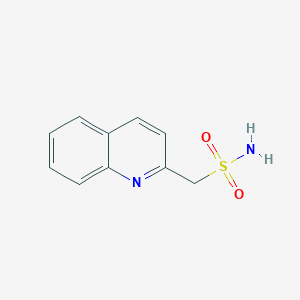


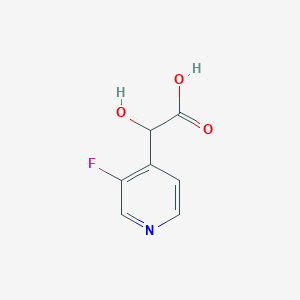
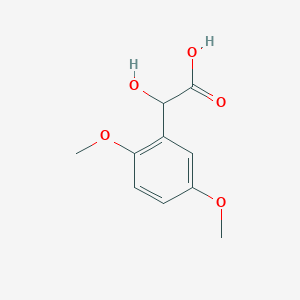
![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15310102.png)
![Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide](/img/structure/B15310123.png)
![Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)
